molecular formula C27H32N4O5S B12782155 1-(2-((beta-Cyano-4-(diethylamino)cinnamoyl)oxy)ethyl)-1-methyl-1H-imidazolium toluene-p-sulphonate CAS No. 94087-12-4

1-(2-((beta-Cyano-4-(diethylamino)cinnamoyl)oxy)ethyl)-1-methyl-1H-imidazolium toluene-p-sulphonate

Cat. No.: B12782155
CAS No.: 94087-12-4
M. Wt: 524.6 g/mol
InChI Key: WDUGHFIWKOUANY-LSJACRKWSA-M
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Description

1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE is a heterocyclic organic compound with the molecular formula C18H21N4O2.C7H7O3S and a molecular weight of 524.631780 g/mol . This compound is known for its unique structure, which includes an imidazolium core and a cinnamoyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE involves several steps. The primary synthetic route includes the reaction of beta-cyano-4-(dimethylamino)cinnamoyl chloride with 1-methylimidazole in the presence of a base, followed by the addition of toluene-p-sulfonic acid to form the final product . The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE involves its interaction with specific molecular targets and pathways. The compound’s imidazolium core allows it to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The cinnamoyl moiety contributes to its ability to form covalent bonds with target proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 1-[2-[[BETA-CYANO-4-(DIMETHYLAMINO)CINNAMOYL]OXY]ETHYL]-1-METHYL-1H-IMIDAZOLIUM TOLUENE-P-SULFONATE, making it a valuable compound for various scientific applications.

Properties

CAS No.

94087-12-4

Molecular Formula

C27H32N4O5S

Molecular Weight

524.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate

InChI

InChI=1S/C20H25N4O2.C7H8O3S/c1-4-23(5-2)19-8-6-17(7-9-19)18(15-21)14-20(25)26-13-12-24(3)11-10-22-16-24;1-6-2-4-7(5-3-6)11(8,9)10/h6-11,14,16H,4-5,12-13H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b18-14+;

InChI Key

WDUGHFIWKOUANY-LSJACRKWSA-M

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C(=C/C(=O)OCC[N+]2(C=CN=C2)C)/C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=CC(=O)OCC[N+]2(C=CN=C2)C)C#N.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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